molecular formula C16H18ClN3O B12501750 1-(2-Chlorophenyl)-3-[4-(dimethylamino)benzyl]urea

1-(2-Chlorophenyl)-3-[4-(dimethylamino)benzyl]urea

Katalognummer: B12501750
Molekulargewicht: 303.78 g/mol
InChI-Schlüssel: CTUMZUWCSZPGCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-chlorophenyl)-1-{[4-(dimethylamino)phenyl]methyl}urea is a synthetic organic compound characterized by the presence of a chlorophenyl group and a dimethylaminophenyl group attached to a urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-1-{[4-(dimethylamino)phenyl]methyl}urea typically involves the reaction of 2-chlorophenyl isocyanate with 4-(dimethylamino)benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations, and the product is subsequently purified using techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-chlorophenyl)-1-{[4-(dimethylamino)phenyl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

3-(2-chlorophenyl)-1-{[4-(dimethylamino)phenyl]methyl}urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(2-chlorophenyl)-1-{[4-(dimethylamino)phenyl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-chlorophenyl)-1-{[4-(methylamino)phenyl]methyl}urea
  • 3-(2-chlorophenyl)-1-{[4-(ethylamino)phenyl]methyl}urea
  • 3-(2-chlorophenyl)-1-{[4-(dimethylamino)phenyl]ethyl}urea

Uniqueness

3-(2-chlorophenyl)-1-{[4-(dimethylamino)phenyl]methyl}urea is unique due to the presence of both a chlorophenyl group and a dimethylaminophenyl group, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C16H18ClN3O

Molekulargewicht

303.78 g/mol

IUPAC-Name

1-(2-chlorophenyl)-3-[[4-(dimethylamino)phenyl]methyl]urea

InChI

InChI=1S/C16H18ClN3O/c1-20(2)13-9-7-12(8-10-13)11-18-16(21)19-15-6-4-3-5-14(15)17/h3-10H,11H2,1-2H3,(H2,18,19,21)

InChI-Schlüssel

CTUMZUWCSZPGCC-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.